

The Chemical Biology of Pyridostatin: A Technical Guide to its Structure and Properties

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Compound of Interest

Compound Name: *Pyridostatin*

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London, United Kingdom – December 19, 2025 – In the intricate world of drug discovery and molecular biology, the precise understanding of small molecule interactions with complex biological targets is paramount. **Pyridostatin** (PDS), a synthetic small molecule, has emerged as a significant tool for researchers studying G-quadruplexes—non-canonical secondary structures in nucleic acids implicated in cancer and other diseases. This technical guide provides an in-depth analysis of the chemical properties, structure, and mechanism of action of **Pyridostatin**, tailored for researchers, scientists, and professionals in drug development.

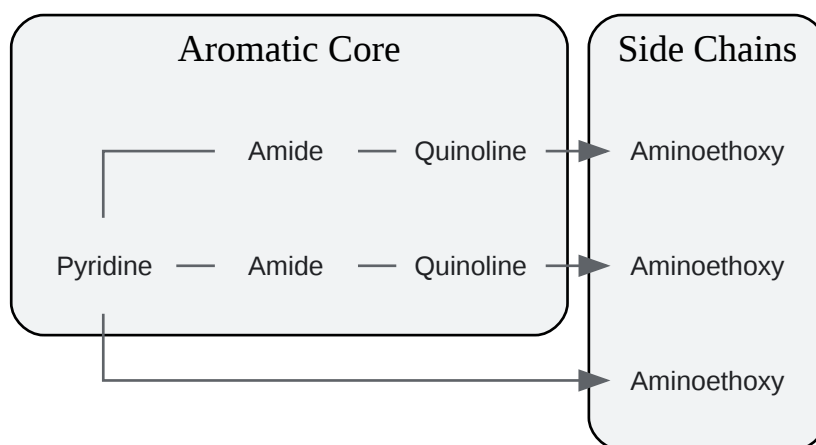
Core Chemical and Physical Properties

Pyridostatin, systematically named 4-(2-aminoethoxy)-N2,N6-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide, is a white to off-white crystalline solid.^{[1][2][3]} Its chemical and physical properties are summarized in the table below, providing a comprehensive overview for experimental design and application.

Property	Value	Source
Molecular Formula	C31H32N8O5	[1][2]
Molecular Weight	596.6 g/mol	[1][4]
IUPAC Name	4-(2-aminoethoxy)-N2,N6-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide	[1]
Common Synonyms	Pyridostatin, PDS, RR-82	[1][4][5]
CAS Number	1085412-37-8 (free base)	[4][5]
Appearance	White to off-white/beige solid powder or crystalline solid	[3][6]
Solubility	Soluble in DMSO (>20.85 mg/mL), ethanol (~5 mg/mL), and dimethylformamide (~30 mg/mL). Limited aqueous solubility, ~5 mg/mL in PBS (pH 7.2) for the trifluoroacetate salt.	[4][7][8]
Storage and Stability	Stable for ≥ 4 years at -20°C as a solid. Stock solutions in organic solvents can be stored for several months at -20°C or below. Aqueous solutions are not recommended for storage beyond one day.	[3][5][7]
UV/Vis Absorption (λmax)	228, 269, 311, 324 nm	[7]
Dissociation Constant (Kd)	490 nM for telomeric G-quadruplexes	[3][5]

Elucidating the Structure of Pyridostatin

The chemical architecture of **Pyridostatin** is central to its function. It is composed of a planar aromatic core, which is a pyridine-2,6-dicarboxamide scaffold, flanked by two quinoline rings.[9] This core structure facilitates the interaction with the planar G-tetrads of G-quadruplexes. Extending from this core are three flexible aliphatic amine side chains which are crucial for enhancing binding affinity and selectivity through interactions with the phosphate backbone of the DNA.[10]



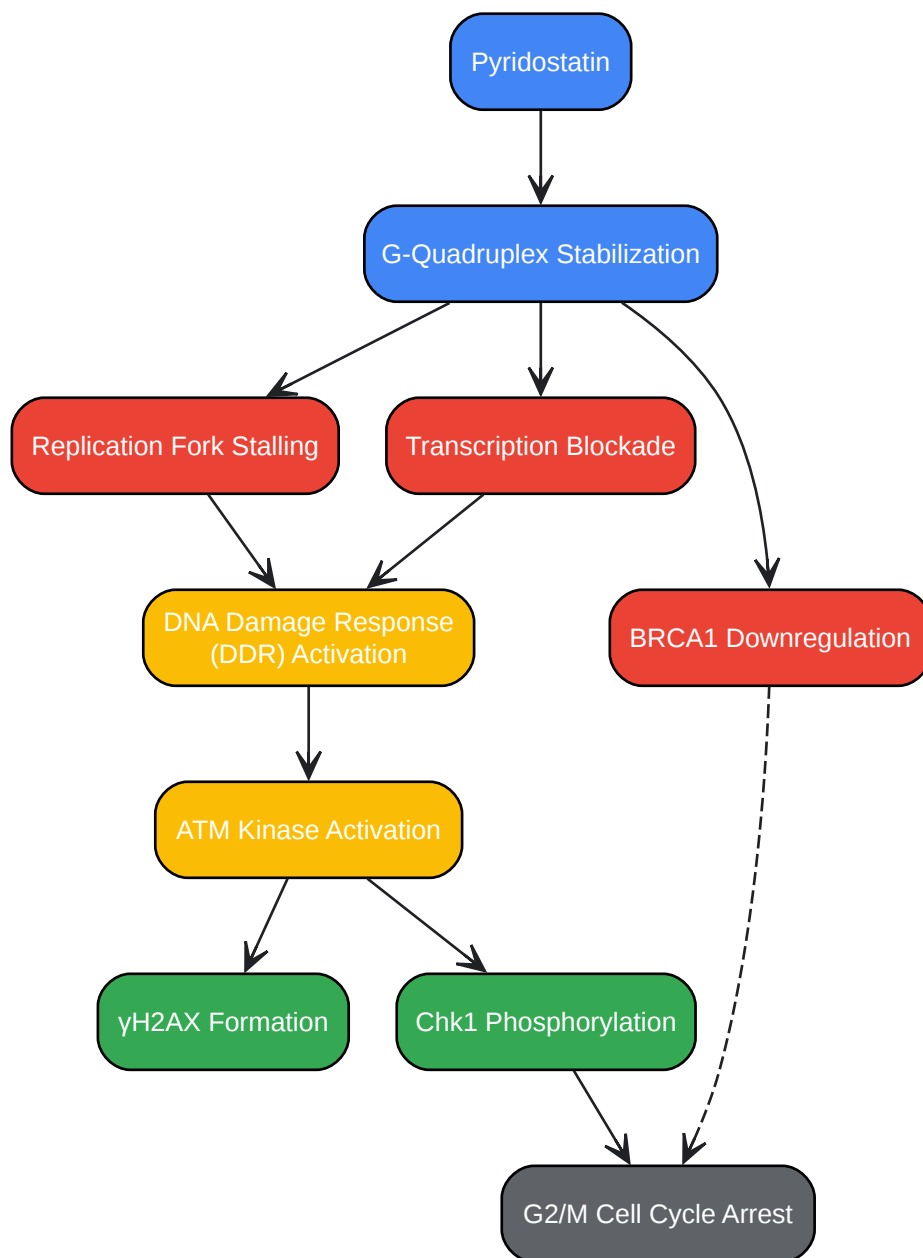
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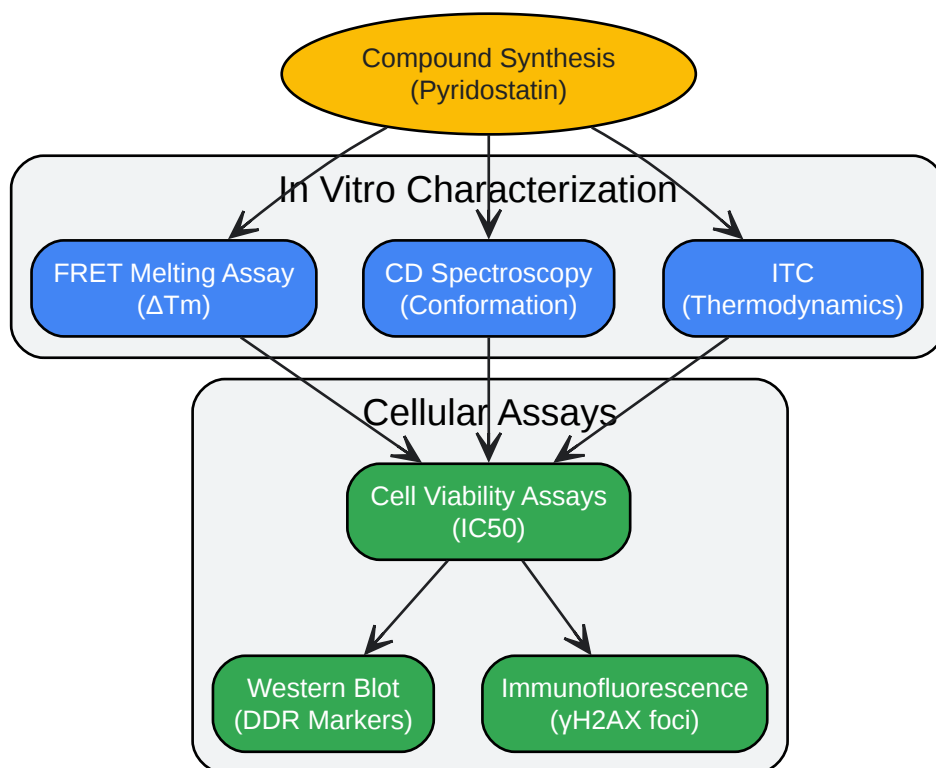
A simplified representation of the **Pyridostatin** structure.

Mechanism of Action: G-Quadruplex Stabilization and Cellular Consequences

Pyridostatin functions as a G-quadruplex stabilizer.[4] G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, which are prevalent in telomeres and promoter regions of oncogenes.[11] By binding to and stabilizing these structures, **Pyridostatin** can interfere with critical cellular processes such as DNA replication and transcription.[12][13]

The stabilization of G-quadruplexes by **Pyridostatin** can lead to the stalling of replication forks and transcription machinery, which in turn triggers a DNA Damage Response (DDR).[10] This response is a complex signaling cascade that ultimately leads to cell cycle arrest, primarily in the G2 phase, and can induce senescence or apoptosis in cancer cells.[9][14]





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